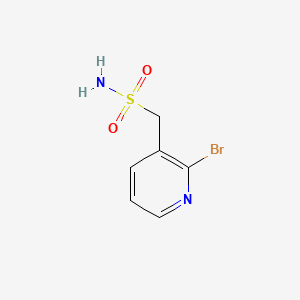![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride (NEMPGHCl) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学研究应用
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been used in various scientific research applications, including studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as the inhibition of monoamine oxidase (MAO) activity. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to inhibit the activity of AChE and BChE, two enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to inhibit the activity of MAO, an enzyme responsible for the degradation of the neurotransmitters dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has also been shown to improve the symptoms of depression and anxiety, as well as reduce pain sensitivity.
实验室实验的优点和局限性
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has several advantages for laboratory experiments. It has a low toxicity profile and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has a few limitations, such as its relatively low solubility in water and its instability in the presence of light and air.
未来方向
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has potential applications in the treatment of Alzheimer’s disease and other neurological disorders, as well as the treatment of depression and anxiety. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on other physiological processes, such as the immune system and cardiovascular system. Finally, further research is needed to investigate the potential long-term effects of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride on the brain and body.
合成方法
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be synthesized from 4-ethylphenyl-2-methylpropyl amine hydrochloride and guanidine hydrochloride. The reaction involves the use of anhydrous solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone. The reaction is carried out at a temperature of around 90°C and the product is isolated by column chromatography.
属性
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)



![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)




![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)


